molecular formula C8H8O2 B1279129 2,3-Dihydrobenzofuran-5-ol CAS No. 40492-52-2

2,3-Dihydrobenzofuran-5-ol

Cat. No. B1279129
CAS RN: 40492-52-2
M. Wt: 136.15 g/mol
InChI Key: JNYKOGUXPNAUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-5-ol is a chemical compound that has been identified as an impurity of Tocopherol . It is also known as an Acetylcholinesterase (AChE) inhibitor extracted from L. camara and can be used as a biopesticide .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has been a subject of research for many years. One approach involves the use of strategies for the synthesis of 2,3-dihydrobenzofurans . Another method involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The oxygen atoms are adjacent to aromatic systems .


Chemical Reactions Analysis

The binding affinity of 2,3-Dihydrobenzofuran-5-ol derivatives against various pathogens has been studied . The compounds are not equally effective against all pathogens, but certain derivatives can work against almost all given pathogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-5-ol include a melting point of 106-107 °C, a boiling point of 287.4±29.0 °C (Predicted), and a density of 1.260 . It also has a molecular weight of 136.15 .

Safety and Hazards

The safety data sheet for 2,3-Dihydrobenzofuran-5-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

2,3-Dihydrobenzofuran-5-ol, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to have significant activity against various pathogens, such as fungi, viruses, and bacteria .

Mode of Action

Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that 2,3-Dihydrobenzofuran-5-ol might interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Biochemical Pathways

It is known that benzofuran derivatives can influence a variety of biological processes, suggesting that 2,3-dihydrobenzofuran-5-ol may also affect multiple pathways .

Pharmacokinetics

Furthermore, the insertion of a quaternary center into the 2,3-Dihydrobenzofuran core blocked a key site of metabolism and improved the solubility, leading to good in vivo rat and dog pharmacokinetics .

Result of Action

Benzofuran derivatives have been reported to have potent antibacterial activity . Additionally, some substituted benzofurans have shown dramatic anticancer activities . These findings suggest that 2,3-Dihydrobenzofuran-5-ol may have similar effects.

Action Environment

It is known that the production of 2,3-dihydrobenzofuran is favored at lower temperatures and with the shortest residence time for the fast pyrolysis process . This suggests that the environmental conditions could potentially influence the action and stability of 2,3-Dihydrobenzofuran-5-ol.

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYKOGUXPNAUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456059
Record name 2,3-dihydrobenzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-ol

CAS RN

40492-52-2
Record name 2,3-dihydrobenzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-5-hydroxybenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-5-ol
Reactant of Route 2
2,3-Dihydrobenzofuran-5-ol
Reactant of Route 3
Reactant of Route 3
2,3-Dihydrobenzofuran-5-ol
Reactant of Route 4
2,3-Dihydrobenzofuran-5-ol
Reactant of Route 5
2,3-Dihydrobenzofuran-5-ol
Reactant of Route 6
Reactant of Route 6
2,3-Dihydrobenzofuran-5-ol

Q & A

Q1: What makes 2,3-dihydrobenzofuran-5-ol interesting for antioxidant development?

A1: While the provided articles don't delve into detailed mechanisms, [] mentions that derivatives of 2,3-dihydrobenzofuran-5-ol exhibit an ability to penetrate brain tissue. This property makes them particularly attractive for developing therapies against cerebrovascular diseases, where oxidative stress is a contributing factor. This suggests that the core structure of 2,3-dihydrobenzofuran-5-ol might possess inherent antioxidant properties that could be further enhanced and tailored through specific modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.